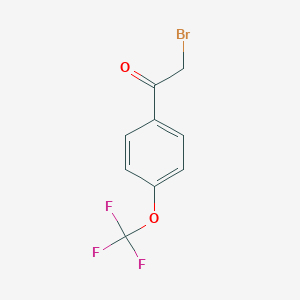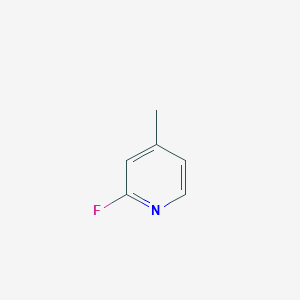
Erythrartine
Vue d'ensemble
Description
Erythrartine is a natural product found in the barks of Erythrina variegata Linn . It is an alkaloid with the molecular formula C19H23NO4 .
Synthesis Analysis
Erythrartine is a chemical analogue of erythrinan alkaloids that have been previously described to promote anxiolytic and/or anticonvulsant effects . The synthesis of erythrartine involves complex chemical reactions, including chiral base desymmetrisation of a meso-imide, N-acyliminium addition, retro-Diels–Alder cycloaddition, and radical cyclisation .
Molecular Structure Analysis
The molecular structure of erythrartine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI string representation of erythrartine is InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16 (21)14-8-17 (23-2)18 (24-3)9-15 (14)19 (12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 .
Physical And Chemical Properties Analysis
Erythrartine is a powder with a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not available in the current literature.
Applications De Recherche Scientifique
Central Nervous System (CNS) Activities
Erythrartine has been documented to exhibit a bias towards CNS-related activities. This includes potential therapeutic effects on conditions such as anxiety and epilepsy. For instance, erythrartine has been shown to prevent seizures induced by various chemoconvulsants without affecting locomotor performance or producing sedative effects on animals . This suggests its promise as an anticonvulsant drug.
Antifeedant and Insecticidal Properties
Research has indicated that erythrartine possesses antifeedant and insecticidal activities. These properties are significant for the development of natural pest control agents, offering an eco-friendly alternative to synthetic pesticides .
Cytotoxicity and Cancer Research
While some erythrinan alkaloids, including erythrartine, generally lack cytotoxicity against human cancer cell lines, their structural diversity and complexity make them subjects of interest in cancer research. The exploration of these compounds could lead to the discovery of novel anticancer agents .
Antiprotozoal Effects
Erythrartine has shown potential in antiprotozoal activity. This application is crucial for the development of treatments against protozoan infections, which are a major health concern in various parts of the world .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant effects of erythrartine are notable for their potential in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .
Antifungal and Antiviral Effects
Erythrartine has also been reported to have antifungal and antiviral effects. These properties are essential for the development of new antifungal and antiviral medications, especially in a time when resistance to existing drugs is increasing .
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Erythrartine is an alkaloid found in the flowering extract of Erythrina verna (also known as Erythrina mulungu). While erythravine and 11α-hydroxy-erythravine (other erythrinan alkaloids from the same plant) have been studied for their anxiolytic and anticonvulsant effects, erythrartine’s anticonvulsant potential remained unexplored .
- Erythrartine interacts with neural pathways involved in seizure control. It prevents seizures induced by various chemoconvulsants (such as pilocarpine, kainic acid, pentylenetetrazol, and picrotoxin) without affecting motor coordination or causing sedation .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCVLZNFFVFTR-AXHNFQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrartine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)






![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)





